cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 147292-24-8
VCID: VC0135446
InChI: InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1
SMILES: CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C₂₀H₂₃N₃
Molecular Weight: 305.42

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

CAS No.: 147292-24-8

Cat. No.: VC0135446

Molecular Formula: C₂₀H₂₃N₃

Molecular Weight: 305.42

* For research use only. Not for human or veterinary use.

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile - 147292-24-8

Specification

CAS No. 147292-24-8
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42
IUPAC Name (3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1
SMILES CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is a synthetic organic compound with significant applications in pharmaceutical research, particularly as a precursor in the synthesis of opioid analogs. Its structural complexity and pharmacological relevance have made it a subject of interest in medicinal chemistry. Below is a comprehensive analysis of its chemical identity, synthesis, properties, and applications.

Synthesis Methods

The synthesis involves multi-step reactions starting from piperidine derivatives:

  • Alkylation: Introduction of the benzyl group to the piperidine nitrogen .

  • Amination: Attachment of the phenylamino group via nucleophilic substitution.

  • Cyanidation: Incorporation of the nitrile group at position 4 .

  • Stereochemical Control: Separation of cis and trans isomers using chromatographic techniques .

Chemical and Physical Properties

PropertyValue
Physical StatePale yellow solid
Purity≥98%
SolubilitySoluble in chloroform, DMSO
Storage Conditions2–8°C, protected from light and air

The compound exhibits stability under standard laboratory conditions .

Applications

Pharmaceutical Intermediate

  • Fentanyl Analogs: Serves as a critical precursor in synthesizing potent opioids like lofentanyl and carfentanil .

  • Structure-Activity Studies: Used to explore modifications enhancing receptor binding affinity.

Material Science

  • Ligand Design: Acts as a scaffold for developing chelating agents in catalysis.

Biological Activity

  • Opioid Receptor Interaction: Binds to μ-opioid receptors, inducing analgesia and respiratory depression .

  • Neuropharmacology: Studied for effects on neurotransmitter release and reuptake inhibition.

Case Studies:

  • Pain Management: Preclinical trials demonstrated prolonged analgesic effects in rodent models.

  • Neurotoxicity Screening: Evaluated for potential neurotoxic side effects at high doses.

Research Findings

  • Stereochemical Impact: The cis configuration enhances metabolic stability compared to trans isomers.

  • Thermal Degradation: Decomposes above 238°C, releasing toxic fumes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator